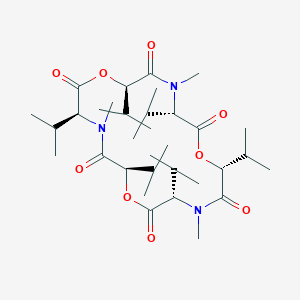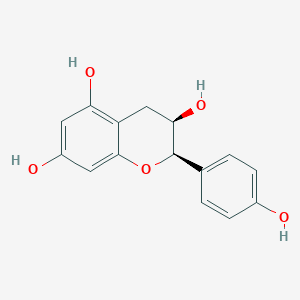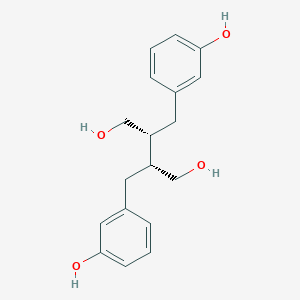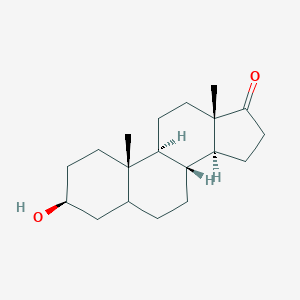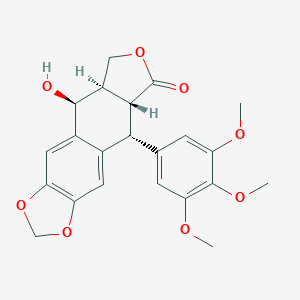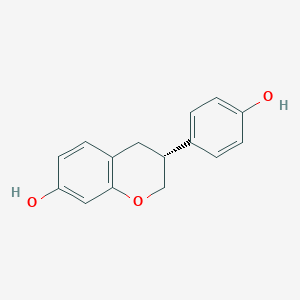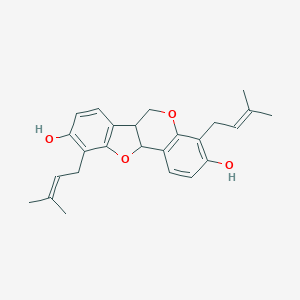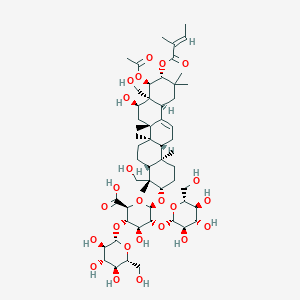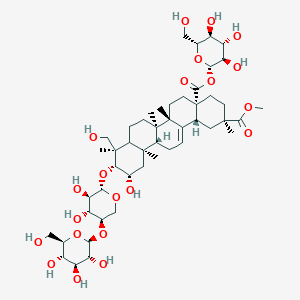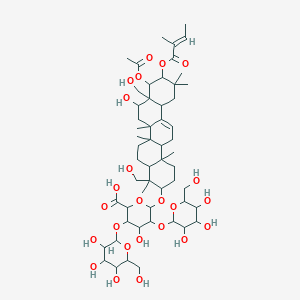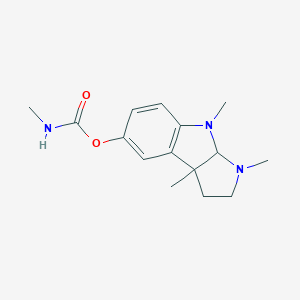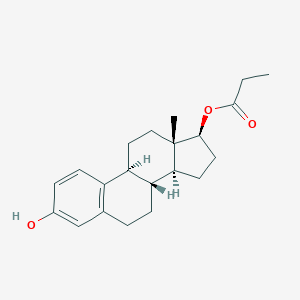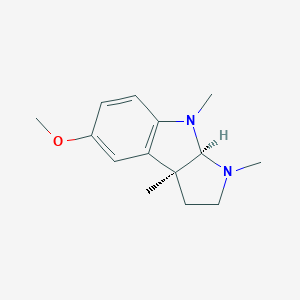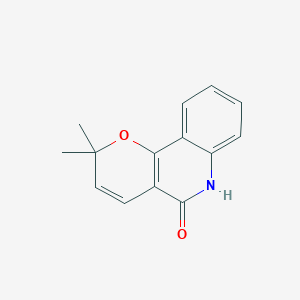
Flindersine
Übersicht
Beschreibung
Flindersine is an oxacyclic organonitrogen heterocyclic compound with the molecular formula C₁₄H₁₃NO₂. It is a tricyclic compound featuring an embedded phenylene ring. This compound is primarily isolated from plants belonging to the Rutaceae family, such as Haplophyllum perforatum . This compound is known for its diverse biological activities, including antifungal and cytotoxic properties .
Wissenschaftliche Forschungsanwendungen
Flindersine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Studied for its cytotoxic effects on cancer cells and its antifungal properties.
Medicine: Investigated for its potential use in photochemotherapy due to its photoactive properties.
Industry: Utilized in the development of insect antifeedant agents.
Wirkmechanismus
Target of Action
Flindersine’s primary targets are related to β-cell protection . It interacts with target proteins like PPARγ and GLUT4, which play crucial roles in protecting β-cells from damage .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to changes in cellular function. In silico analysis has shown that this compound can dock with different target proteins like PPARγ and GLUT4 . The docking results showed good binding interactions of the ligand with both the targets at very low energy level .
Biochemical Pathways
This compound affects biochemical pathways related to insulin secretion and glucose uptake . It has been demonstrated that it could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to possess antidiabetic properties . It can improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities . When compared with the standard drug Rosiglitazone, this compound can further diminish the degree of shrinkage and necrosis of beta cells of the pancreas .
Biochemische Analyse
Biochemical Properties
Flindersine interacts with various biomolecules in the body. Molecular docking studies have shown that this compound can bind to different target proteins like PPARγ and GLUT4, which play crucial roles in protecting β-cells from damage . These interactions can influence various biochemical reactions within the body.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. In silico analysis has demonstrated that this compound could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with target proteins. The docking results showed good binding interactions of this compound with both PPARγ and GLUT4 at very low energy levels . This suggests that this compound exerts its effects at the molecular level through these binding interactions, potentially leading to changes in gene expression and enzyme activation or inhibition.
Metabolic Pathways
Given its interactions with proteins like PPARγ and GLUT4, it’s likely that this compound is involved in metabolic pathways related to glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flindersine can be synthesized through various methods. One efficient method involves the treatment of 4-hydroxy-N-methyl-3-prenylquinolin-2(1H)-one with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another method includes the reaction of 3-isoprenyl-2,4-dimethoxyquinoline epoxides with potassium hydroxide in aqueous dimethyl sulfoxide . Additionally, a two-step synthesis involving the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, followed by dehydrogenation, has been reported .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Flindersine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as DDQ and potassium permanganate are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydrothis compound.
Substitution: Various substituted quinoline derivatives.
Vergleich Mit ähnlichen Verbindungen
Flindersine is compared with other similar compounds such as:
N-methylthis compound: Similar in structure but with an additional methyl group, exhibiting insect antifeedant properties.
Haplamine: Another pyranoquinoline alkaloid with selective inhibition against odor-producing cyanobacteria.
Khaplofoline: A linear pyranoquinoline alkaloid with cytotoxic activities.
Uniqueness: this compound stands out due to its diverse biological activities, including antifungal, cytotoxic, and photoactive properties
Eigenschaften
IUPAC Name |
2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMNABLQWUMCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200324 | |
| Record name | Flindersine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-64-8 | |
| Record name | Flindersine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flindersine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flindersine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flindersine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLINDERSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

